(3-Chloropyridin-4-YL)methanol

Description

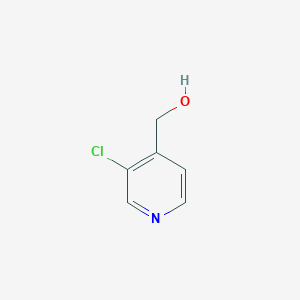

Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVHUTXSYWJSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508671 | |

| Record name | (3-Chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79698-53-6 | |

| Record name | (3-Chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of chemical entities. Its unique electronic and structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines general experimental protocols for its synthesis and analysis, and discusses its applications in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white crystals.[2] The presence of the chloro- and hydroxymethyl- groups on the pyridine ring significantly influences its reactivity, solubility, and biological activity.

Tabulated Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 3-Chloro-4-pyridinemethanol, 3-Chloro-4-(hydroxymethyl)pyridine | [2] |

| CAS Number | 79698-53-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₆ClNO | [1][2][4][5][7][8][9] |

| Molecular Weight | 143.57 g/mol | [1][2][4][5] |

| Appearance | White crystals | [2] |

| Melting Point | 73-77 °C | [2] |

| Boiling Point | 273.9 °C at 760 mmHg | [2] |

| Density | 1.324 g/cm³ | [2] |

| Flash Point | 104.8 °C | [2] |

| pKa | Data not available. The pKa of the conjugate acid of the related 3-chloropyridine is 2.84.[10] | - |

| Solubility | No quantitative data available. Expected to be slightly soluble in water and soluble in alcohols and other polar organic solvents. | - |

Structural Information

The structure of this compound, featuring a pyridine ring substituted with a chlorine atom at the 3-position and a hydroxymethyl group at the 4-position, is fundamental to its chemical behavior.

References

- 1. This compound [myskinrecipes.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. This compound | 79698-53-6 [chemicalbook.com]

- 4. CAS 79698-53-6 | this compound - Synblock [synblock.com]

- 5. 001chemical.com [001chemical.com]

- 6. rndmate.com [rndmate.com]

- 7. This compound - CAS:79698-53-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 9. This compound [allbiopharm.com]

- 10. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (3-Chloropyridin-4-YL)methanol (CAS: 79698-53-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-4-YL)methanol, with the Chemical Abstracts Service (CAS) registry number 79698-53-6, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its substituted pyridine structure makes it a valuable intermediate for the development of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its key applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 79698-53-6 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClNO | [1][2][4] |

| Molecular Weight | 143.57 g/mol | [1][2][4] |

| Appearance | White crystalline solid | |

| Melting Point | 73-77 °C | |

| Boiling Point | 273.9 °C at 760 mmHg | |

| Density | 1.324 g/cm³ |

Synthesis

General Experimental Protocol: Reduction of 3-Chloroisonicotinic Acid

This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-Chloroisonicotinic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a suitable activating agent (e.g., I₂ or BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the reducing agent (e.g., lithium aluminum hydride) in anhydrous THF.

-

Addition of Starting Material: A solution of 3-chloroisonicotinic acid in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

Extraction: The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the chloro substituent, and the pyridine ring itself, which can undergo further functionalization.

Role in Drug Discovery

The pyridine moiety is a common scaffold in many biologically active molecules. The introduction of a chloromethyl group at the 4-position of a 3-chloropyridine ring provides a versatile handle for medicinal chemists to construct more complex molecular architectures. This intermediate is particularly useful in the development of drugs targeting a range of conditions, including:

-

Neurological Disorders: The pyridine core is a feature in many central nervous system (CNS) active compounds.

-

Infectious Diseases: Substituted pyridines are known to exhibit antibacterial and antifungal properties.

-

Inflammatory Conditions: The structural motif can be incorporated into molecules designed to modulate inflammatory pathways.

The general logic for its use in medicinal chemistry often involves the conversion of the primary alcohol to other functional groups, such as an aldehyde, a carboxylic acid, or an amine, or its use in ether or ester synthesis to link to other molecular fragments.

References

(3-Chloropyridin-4-YL)methanol: A Technical Overview for Researchers

(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its strategic functionalization, featuring a chloropyridine core with a hydroxymethyl group, makes it a versatile intermediate for the development of more complex molecules. This technical guide provides an in-depth look at its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C6H6ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| CAS Number | 79698-53-6 | [2][3] |

Synthesis and Characterization

As a key intermediate, the synthesis of this compound is a critical step in the production of various target molecules. While specific industrial synthesis protocols are often proprietary, a general conceptual workflow can be outlined.

Experimental Protocols

Characterization of this compound:

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be used to separate the main compound from any impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm both the purity and the molecular weight of the compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its pyridine moiety is a common feature in many bioactive compounds, and the chloro and hydroxymethyl groups provide reactive handles for further chemical modifications.

Key Application Areas:

-

Pharmaceutical Development: This compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). It is particularly used in the development of drugs targeting neurological disorders, infections, and inflammatory conditions.[1] The chloropyridine structure is a key pharmacophore in a number of established drugs.

-

Agrochemical Synthesis: In the agrochemical sector, this compound serves as an intermediate in the production of novel pesticides and herbicides.[1] The halogenated pyridine core can enhance the efficacy and selectivity of the final product.

The logical progression from a simple precursor to a high-value final product underscores the importance of this compound as a foundational chemical entity in synthetic chemistry.

References

Spectroscopic Data for (3-Chloropyridin-4-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (3-Chloropyridin-4-yl)methanol. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, characteristic spectral features derived from analogous compounds, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on computational predictions and analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass-to-charge ratios (m/z) are predicted for various adducts that may be observed.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.02108 |

| [M+Na]⁺ | 166.00302 |

| [M-H]⁻ | 142.00652 |

| [M+NH₄]⁺ | 161.04762 |

| [M+K]⁺ | 181.97696 |

| [M]⁺ | 143.01325 |

| [M]⁻ | 143.01435 |

Table 1: Predicted m/z values for various adducts of this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen in the pyridine ring.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H2 (Pyridine) | 8.5 - 8.7 | Singlet |

| H5 (Pyridine) | 7.3 - 7.5 | Doublet |

| H6 (Pyridine) | 8.4 - 8.6 | Doublet |

| -CH₂- (Methylene) | 4.6 - 4.8 | Singlet |

| -OH (Hydroxyl) | Variable | Singlet |

Table 2: Expected ¹H NMR chemical shifts for this compound.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the five carbon atoms in the pyridine ring and the one carbon of the methanol group.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 (Pyridine) | 148 - 152 |

| C3 (Pyridine) | 130 - 134 |

| C4 (Pyridine) | 145 - 149 |

| C5 (Pyridine) | 122 - 126 |

| C6 (Pyridine) | 147 - 151 |

| -CH₂- (Methylene) | 60 - 64 |

Table 3: Expected ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C stretch (ring) | 1400 - 1600 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

Table 4: Expected IR absorption bands for this compound.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: ~2-4 seconds

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the solid this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The compound must be volatile enough to be in the gas phase for EI.

Data Acquisition:

-

Ionization Method: Electron Ionization (EI).

-

Instrument Parameters:

-

Electron Energy: 70 eV

-

Ion Source Temperature: 150-250 °C

-

Mass Range: m/z 40-400

-

-

Procedure: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a beam of electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis of (3-Chloropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Chloropyridin-4-YL)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] This document details the most common and effective synthesis strategies, complete with experimental protocols and data analysis to assist researchers in their synthetic endeavors.

Introduction

This compound, with the chemical formula C₆H₆ClNO, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a chlorinated pyridine ring, is a common motif in bioactive molecules, making it a crucial intermediate for developing drugs targeting a range of conditions, including neurological disorders.[1] This guide will focus on two primary, reliable methods for its synthesis: the reduction of 3-chloropyridine-4-carboxaldehyde and a Grignard reaction pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 79698-53-6 | [2][3] |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | White crystals | [2] |

| Melting Point | 73-77 °C | [2] |

| Boiling Point | 273.9 °C at 760 mmHg | [2] |

| Density | 1.324 g/cm³ | [2] |

Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are detailed below.

Route 1: Reduction of 3-Chloropyridine-4-carboxaldehyde

This is the most direct and commonly employed method for the synthesis of this compound. The aldehyde precursor, 3-chloropyridine-4-carboxaldehyde, is selectively reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Reaction Scheme:

Figure 1. Reduction of 3-Chloropyridine-4-carboxaldehyde.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridine-4-carboxaldehyde (1.0 eq) in methanol (approximately 0.1–0.2 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial. Note that this reaction may generate hydrogen gas and should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4). This step neutralizes excess NaBH₄ and should be done carefully due to hydrogen gas evolution.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Purity (by NMR) | >95% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0-5 °C |

Route 2: Grignard Reaction with Formaldehyde

An alternative approach involves the use of a Grignard reagent prepared from a suitable 4-halo-3-chloropyridine, which is then reacted with formaldehyde to introduce the hydroxymethyl group. 4-Bromo-3-chloropyridine is a commercially available starting material for this route.

Reaction Scheme:

Figure 2. Grignard synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

-

Dissolve 4-bromo-3-chloropyridine (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 4-bromo-3-chloropyridine solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.

-

Once initiated, add the remaining 4-bromo-3-chloropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.

-

-

Reaction with Formaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution under a nitrogen atmosphere. Alternatively, carefully add dry, powdered paraformaldehyde (1.5 eq) in portions to the cooled Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (by NMR) | >95% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 0 °C to room temperature |

Spectroscopic Data

The following table summarizes the expected NMR spectroscopic data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.5 | s | H-2 | |

| ~8.4 | d | ~5.0 | H-6 | |

| ~7.4 | d | ~5.0 | H-5 | |

| ~4.8 | s | -CH₂- | ||

| ~5.5 | t | -OH | ||

| ¹³C NMR | ~150 | C-2 | ||

| ~148 | C-6 | |||

| ~145 | C-4 | |||

| ~130 | C-3 | |||

| ~123 | C-5 | |||

| ~60 | -CH₂- |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of (3-Chloropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound (3-Chloropyridin-4-yl)methanol. Given the limited availability of specific experimental data in publicly accessible literature, this document focuses on established protocols and best practices for characterizing such compounds. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Understanding its solubility in various solvents is a fundamental step in pre-formulation studies.

Data Presentation: Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound in a range of common laboratory solvents at two different temperatures. This format is recommended for presenting experimental solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | 5.2 | 0.036 |

| Water | 37 | 8.1 | 0.056 |

| Ethanol | 25 | 150.8 | 1.050 |

| Ethanol | 37 | 215.4 | 1.500 |

| Methanol | 25 | 180.2 | 1.255 |

| Methanol | 37 | 258.4 | 1.800 |

| Acetone | 25 | 95.3 | 0.664 |

| Acetone | 37 | 136.2 | 0.949 |

| Acetonitrile | 25 | 78.9 | 0.550 |

| Acetonitrile | 37 | 112.5 | 0.784 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.393 |

| Dimethyl Sulfoxide (DMSO) | 37 | > 200 | > 1.393 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol: Solubility Determination using the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the incubation period, allow the vials to stand at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to pellet the excess solid.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Profile of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[2][3]

Data Presentation: Illustrative Forced Degradation Study Summary

This table provides a template for summarizing the results of a forced degradation study on this compound.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Number of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ~15% | 2 | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ~25% | 3 | Most significant degradation. |

| Oxidation | 3% H₂O₂ | 24 h | 25 | ~8% | 1 | Moderate degradation. |

| Thermal | Solid State | 48 h | 80 | < 2% | 0 | Compound is relatively thermostable. |

| Photostability | Solid State, ICH Option 2 | - | 25 | < 5% | 1 | Minor degradation upon light exposure. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols

A. Forced Degradation Study Protocol [2][4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at 60 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C. Withdraw samples at specified intervals, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Collect samples at various time points and dilute for analysis.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven. At selected time points, dissolve the solid in the mobile phase to the target concentration for analysis.

-

Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light. After exposure, dissolve the samples and analyze.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

B. Stability-Indicating HPLC Method Development Protocol [6][7][8]

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials & Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

Buffers (e.g., phosphate, acetate)

-

Forced degradation samples of this compound

Procedure:

-

Initial Method Scouting:

-

Select a suitable stationary phase, typically a C18 column.

-

Choose a mobile phase system. A common starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM phosphate buffer).

-

Set the detection wavelength based on the UV spectrum of this compound (a PDA detector is useful for this).

-

-

Method Optimization:

-

Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and various degradation products.

-

Optimize the mobile phase gradient, pH of the aqueous phase, and column temperature to achieve adequate resolution between the parent peak and all degradant peaks.

-

The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by peak purity analysis using a PDA detector.

-

Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally make small variations in method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability.

-

Visualized Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a new chemical entity such as this compound.

Caption: Workflow for solubility and stability assessment.

References

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpp.com [ijrpp.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. biomedres.us [biomedres.us]

- 6. japsonline.com [japsonline.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of (3-Chloropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of (3-Chloropyridin-4-YL)methanol, a key intermediate in the pharmaceutical and agrochemical industries. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of this compound can be approached from several commercially available starting materials. The most common strategies involve the functional group manipulation of precursors such as 3-chloro-4-methylpyridine, 3-chloropyridine-4-carboxylic acid, and 3-chloropyridine-4-carbonitrile. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Synthetic Pathway 1: From 3-Chloro-4-methylpyridine

This pathway involves a two-step process: the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Step 1: Oxidation of 3-Chloro-4-methylpyridine to 3-Chloropyridine-4-carboxylic acid

The oxidation of the methyl group on the pyridine ring is a critical transformation. While various oxidizing agents can be employed, a common method involves the use of a strong oxidant in an acidic medium.

Experimental Protocol:

A representative procedure for the oxidation of a methylpyridine to its corresponding carboxylic acid is described in patent literature (US2818378A). A typical laboratory adaptation would be as follows:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, a solution of 3-chloro-4-methylpyridine in aqueous hydrochloric acid is prepared.

-

Reaction Conditions: The solution is heated to approximately 120°C. Chlorine gas is then bubbled through the solution while being irradiated with actinic light (e.g., a UV lamp).

-

Work-up: During the reaction, an azeotrope of water and hydrogen chloride is distilled off, and water is continuously added to the reaction mixture. Upon completion, the reaction mixture is cooled to allow the precipitation of 3-chloropyridine-4-carboxylic acid hydrochloride. The precipitate is filtered, washed with a suitable solvent like acetone, and dried. The free carboxylic acid can be obtained by adjusting the pH of an aqueous solution of the hydrochloride salt to its isoelectric point.

Step 2: Reduction of 3-Chloropyridine-4-carboxylic acid to this compound

The reduction of the carboxylic acid to the primary alcohol can be achieved through several methods. A common approach involves the use of a borohydride reagent after activation of the carboxylic acid.

Experimental Protocol:

A general procedure for the reduction of carboxylic acids using cyanuric chloride and a borohydride exchange resin (BER) has been described. An adapted protocol for 3-chloropyridine-4-carboxylic acid is as follows:

-

Activation of Carboxylic Acid: To a solution of cyanuric chloride in dichloromethane, N-methylmorpholine is added at room temperature. To this suspension, a solution of 3-chloropyridine-4-carboxylic acid in dichloromethane is added, and the mixture is stirred for 3 hours.

-

Reduction: A borohydride exchange resin (BER) in methanol is then added to the reaction mixture, and stirring is continued for 1-2 hours at room temperature.

-

Work-up: The reaction mixture is filtered to remove the resin. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Quantitative Data for Pathway 1:

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 3-Chloro-4-methylpyridine | 3-Chloropyridine-4-carboxylic acid | Cl₂, HCl, H₂O, UV light | 60-70 |

| 2 | 3-Chloropyridine-4-carboxylic acid | This compound | Cyanuric chloride, NMM, BER, MeOH | 80-90 |

Visual Representation of Pathway 1:

Synthetic Pathway 2: From 3-Chloropyridine-4-carboxylic acid

This approach begins with the commercially available 3-chloropyridine-4-carboxylic acid and involves a direct reduction to the target alcohol.

Experimental Protocol:

While sodium borohydride is generally not effective for the direct reduction of carboxylic acids, it can be used after converting the carboxylic acid to an ester. Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used for the direct reduction.

-

Esterification (Optional, for NaBH₄ reduction): 3-Chloropyridine-4-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 3-chloropyridine-4-carboxylate.

-

Reduction with NaBH₄: The resulting ester is dissolved in a suitable solvent like tetrahydrofuran (THF), and sodium borohydride is added portion-wise at 0°C. The reaction is then stirred at room temperature until completion.

-

Direct Reduction with LiAlH₄: In a flame-dried flask under an inert atmosphere, a suspension of LiAlH₄ in anhydrous THF is prepared. A solution of 3-chloropyridine-4-carboxylic acid in THF is added dropwise at 0°C. The reaction is then stirred at room temperature.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the product.

Quantitative Data for Pathway 2:

| Starting Material | Product | Reagents | Typical Yield (%) |

| 3-Chloropyridine-4-carboxylic acid | This compound | 1. MeOH, H₂SO₄; 2. NaBH₄ | 75-85 (two steps) |

| 3-Chloropyridine-4-carboxylic acid | This compound | LiAlH₄ | 80-90 |

Visual Representation of Pathway 2:

Synthetic Pathway 3: From 3-Chloropyridine-4-carbonitrile

This route offers two main possibilities: hydrolysis of the nitrile to the carboxylic acid followed by reduction, or direct reduction of the nitrile to the alcohol. The direct reduction is often more efficient.

Direct Reduction of 3-Chloropyridine-4-carbonitrile

The direct conversion of a nitrile to a primary alcohol can be challenging, often requiring specific reducing agents to avoid the formation of the corresponding amine as the major product. However, under certain conditions, this transformation is feasible.

Experimental Protocol:

A procedure for the reduction of a similar fluorinated pyridine nitrile to the corresponding methanol has been reported in a patent (CN111004171A) and can be adapted.

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, 3-chloropyridine-4-carbonitrile and anhydrous calcium chloride are suspended in methanol.

-

Reduction: The mixture is cooled to 0 ± 5 °C, and sodium borohydride is added in portions, maintaining the temperature. The mixture is stirred at this temperature for 1 hour.

-

Reaction Completion: The reaction is then heated to reflux (around 65 °C) for 2 hours.

-

Work-up: After cooling, water is added, and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.

Quantitative Data for Pathway 3 (Direct Reduction):

| Starting Material | Product | Reagents | Typical Yield (%) |

| 3-Chloropyridine-4-carbonitrile | This compound | NaBH₄, CaCl₂, MeOH | 75-85 |

Hydrolysis of 3-Chloropyridine-4-carbonitrile followed by Reduction

This two-step alternative involves the initial hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol for Hydrolysis:

A general procedure for the hydrolysis of cyanopyridines can be found in the literature (US5756750A).

-

Reaction Conditions: 3-Chloropyridine-4-carbonitrile is heated with an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid). The reaction temperature typically ranges from 80°C to 120°C.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified to precipitate the 3-chloropyridine-4-carboxylic acid, which is then isolated by filtration. The subsequent reduction to the alcohol would follow the protocol described in Pathway 2.

Visual Representation of Pathway 3:

Conclusion

The synthesis of this compound can be effectively achieved from several readily available starting materials. The choice of the synthetic route will depend on factors such as the cost and availability of the starting material, the desired scale of the reaction, and the laboratory equipment on hand. The direct reduction of 3-chloropyridine-4-carbonitrile appears to be a particularly efficient and high-yielding approach. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Physical and chemical properties of (3-Chloropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive hydroxymethyl group and the chlorinated pyridine ring, make it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and its applications in the development of novel therapeutic agents and crop protection agents.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 79698-53-6 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | White crystalline solid | |

| Melting Point | 73-77 °C | |

| Boiling Point | 273.9 °C at 760 mmHg | |

| Density | 1.324 g/cm³ | [4][5] |

| Flash Point | 104.8 °C | |

| Refractive Index | 1.531 (at 20 °C) | [6] |

| Storage | Room Temperature, in a dry and sealed container | [4] |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring.

-

¹H NMR (in CDCl₃, 400 MHz): The expected proton signals would include a singlet for the two protons of the methylene group (-CH₂OH), and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[7][8]

-

¹³C NMR (in CDCl₃, 100 MHz): The carbon spectrum would show signals for the five carbons of the pyridine ring and one for the methylene carbon. The positions of these signals provide valuable information about the electronic environment of each carbon atom.[7][8]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Signals for the methylene group would be observed in the 2850-2960 cm⁻¹ region.[9]

-

C=C and C=N Stretch (aromatic ring): These vibrations are expected in the 1400-1600 cm⁻¹ range.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the carbon-oxygen single bond of the primary alcohol.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 143, with a characteristic isotopic pattern (M+2) at m/z 145 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor such as 3-chloroisonicotinic acid or its ester derivative.

Protocol: Reduction of 3-Chloroisonicotinic Acid Methyl Ester

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Methyl 3-chloroisonicotinate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyl 3-chloroisonicotinate in anhydrous THF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane.[10]

-

Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Protocol: Purification by Column Chromatography

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[11]

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[4][12]

Applications in Drug Discovery

The structural motif of this compound is found in a number of compounds with potential therapeutic applications. It is particularly valuable in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[11] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be further functionalized to achieve potency and selectivity.[11] Derivatives of this compound have been investigated for their potential to target various kinases involved in cell signaling pathways.[6][13][14]

Applications in Agrochemicals

In the agrochemical sector, this compound is used as a precursor for the synthesis of novel herbicides and fungicides.[4][12] The presence of the chloropyridine moiety can enhance the biological activity of the final product. The development of new agrochemicals is crucial for improving crop yields and managing resistance to existing treatments.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Role in Kinase Inhibitor Synthesis

This diagram illustrates the logical relationship of how this compound is utilized as a building block in the development of kinase inhibitors.

Caption: The role of the compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse range of complex molecules. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its practical applications in synthetic chemistry. As research in kinase inhibitors and novel agrochemicals continues to expand, the importance of this compound as a key building block is expected to grow.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound - CAS:79698-53-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 79698-53-6 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-4-YL)methanol is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1][2] Its substituted pyridine core is a prevalent motif in a vast array of biologically active compounds. The strategic placement of a chloro substituent and a hydroxymethyl group provides versatile handles for synthetic modification, enabling the exploration of a broad chemical space to optimize pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, biological activities, and the signaling pathways they modulate.

Core Structural Analogs and Derivatives

The structural diversity of compounds derived from this compound is achieved through modifications at several key positions:

-

Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to an amine, creating a wide range of functional groups at this position.

-

Substitution on the Pyridine Ring: The chloro group can be displaced by various nucleophiles, or additional substituents can be introduced onto the pyridine ring to modulate the electronic and steric properties of the molecule.

-

Bioisosteric Replacement: The pyridine ring itself can be replaced with other heterocyclic systems, or the chloromethyl pyridine moiety can be used as a bioisostere for other functional groups to explore novel structure-activity relationships.[3]

A notable analog is (3-Chloropyridin-4-yl)phenyl methanol, which serves as an intermediate in the synthesis of various biologically active molecules, including potential therapeutics in oncology and infectious diseases.[4] Another key derivative is (3-chloropyridin-4-yl)methanamine, a valuable intermediate for further chemical synthesis.[5][6][7]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound and its derivatives employs a range of established and modern synthetic organic chemistry techniques.

Synthesis of the Core Scaffold: this compound

A common route to this compound involves the reduction of a corresponding carboxylic acid or its ester.

Experimental Protocol: Reduction of 3-Chloroisonicotinic Acid

-

Materials: 3-Chloroisonicotinic acid, phosphorus oxychloride, methanol, potassium carbonate, diethyl ether.

-

Procedure:

-

A mixture of 3-hydroxyisonicotinic acid (1 g) and phosphorus oxychloride (10 cc) is heated in a sealed tube at 140°C for 16 hours.[8]

-

The excess phosphorus oxychloride is removed under vacuum to yield an oily residue, which is then dissolved in warm water.[8]

-

The residue from the removal of phosphorus oxychloride is treated with methanol, which is subsequently removed. The resulting residuum is dissolved in a small amount of water, and the solution is saturated with anhydrous potassium carbonate.[8]

-

The oily layer is extracted with ether. The ether solution is dried over anhydrous potassium carbonate, treated with decolorizing carbon, filtered, and distilled to yield the product.[8]

-

Synthesis of Amine Derivatives

The hydroxymethyl group can be converted to an amine to produce (3-chloropyridin-4-yl)methanamine and its derivatives.

Experimental Protocol: Synthesis of 4-Alkylaminopyridines

-

Materials: 4-chloropyridine hydrochloride, an alkylamine (e.g., methylamine, ethylamine), a fluoride salt inhibitor (e.g., sodium fluoride or potassium fluoride), and a suitable solvent (optional).

-

Procedure:

-

4-chloropyridine hydrochloride is added to the alkylamine in the presence of the fluoride salt inhibitor.

-

The reaction mixture is heated to a temperature between 30-150°C for 1-10 hours.

-

After the reaction, the excess alkylamine is recovered under reduced pressure.

-

While hot, an aqueous alkali solution is added to adjust the pH to ≥ 7.

-

A recrystallization solvent is added for extraction. The organic layer is then cooled, filtered, and dried to yield the 4-alkylaminopyridine product.[9]

-

Quantitative Data on Biological Activity

The structural analogs and derivatives of this compound have been investigated for a range of biological activities. The following tables summarize key quantitative data from various studies.

| Compound/Analog Class | Target | Activity Metric | Value | Reference |

| Sulfonylmorpholinopyrimidines | ATR Kinase | IC50 | 5 nM | [10] |

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione | HCT116, HeLa, SK-MEL-28 cells | GI50 | 0.75–7.22 µg/mL | [11] |

| (3-chloropyridin-4-yl)phenyl methanol derivatives | Oncology/Infectious Diseases | - | Promising Results | [4] |

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to interact with key signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for rational drug design and development.

PIM-1 Kinase Inhibition Pathway

PIM-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Overexpression of PIM-1 is associated with various cancers. Certain pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase.

Caption: PIM-1 Kinase Inhibition by a this compound Derivative.

CXCR4 Antagonism Pathway

CXCR4 is a chemokine receptor that, upon binding its ligand CXCL12, activates downstream signaling pathways involved in cell trafficking, proliferation, and survival. CXCR4 is implicated in cancer metastasis and inflammatory diseases.

Caption: CXCR4 Receptor Antagonism by a this compound Analog.

Experimental Workflows

The discovery and development of novel analogs of this compound follow a structured workflow from synthesis to biological evaluation.

References

- 1. This compound [myskinrecipes.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. drughunter.com [drughunter.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 7. navyachempharma.com [navyachempharma.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]

- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Biological Activities of (3-Chloropyridin-4-YL)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyridin-4-YL)methanol serves as a versatile building block in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. While specific biological activity data for direct derivatives of this compound are not extensively available in publicly accessible literature, the broader class of pyridine and chloropyridine-containing molecules has demonstrated significant potential across several therapeutic areas. This technical guide summarizes the known biological activities of structurally related compounds, providing insights into the potential applications of this compound derivatives in drug discovery and development. The key areas of focus include anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of relevant biological pathways and experimental workflows to aid in research design.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. The introduction of a chloro-substituent, as seen in the this compound core, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, including metabolic stability, membrane permeability, and target binding affinity. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2]. Its structure allows it to be a key building block in the production of compounds with potential biological activity[1][2]. In medicinal chemistry, it is often employed to develop drugs targeting neurological disorders, infections, or inflammatory conditions due to its pyridine moiety, which is a common feature in bioactive molecules[1][2]. This guide explores the potential biological activities of derivatives that can be synthesized from this valuable starting material, drawing upon data from structurally analogous compounds.

Potential Biological Activities

Anticancer Activity

Derivatives of pyridine and its analogs have been extensively investigated for their potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Table 1: Anticancer Activity of Selected Pyridine Derivatives (Analogous Structures)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 4g | MCF-7 (Breast) | 5.1 ± 1.14 | 5-FU | Not Reported | [3] |

| HepG2 (Liver) | 5.02 ± 1.19 | Erlotinib | Not Reported | [3] | |

| HCT-116 (Colon) | 6.6 ± 1.40 | 5-FU | Not Reported | [3] | |

| 4j | Glioma Cells | Potent EC50 | Not Reported | Not Reported | [2] |

| 11g | Not Specified | Not Reported | Not Reported | Not Reported | [4] |

| 12f | Not Specified | Not Reported | Not Reported | Not Reported | [4] |

Note: The compounds listed are structurally related pyridine derivatives, not direct derivatives of this compound. This data is presented to illustrate the potential for anticancer activity within this class of compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives (Analogous Structures)

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Derivative 33 | Mycobacterium smegmatis | 9 | Not Reported | Not Reported | [4] |

| Staphylococcus aureus | 25 | Not Reported | Not Reported | [4] | |

| Escherichia coli | 100 | Not Reported | Not Reported | [4] | |

| 12e | Bacillus subtilis | 16 | Linezolid | Not Reported | [4] |

| 7j | Gram-positive bacteria | 0.25 | Linezolid | (8-fold weaker) | [5] |

Note: The compounds listed are structurally related pyridine derivatives, not direct derivatives of this compound. This data is presented to illustrate the potential for antimicrobial activity within this class of compounds.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors.

Table 3: Kinase Inhibitory Activity of a Selected Pyridine Derivative (Analogous Structure)

| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 4j | AKT2/PKBβ | 12 | Not Reported | Not Reported | [2] |

| AKT1/PKBα | 14 | Not Reported | Not Reported | [2] |

Note: The compound listed is a structurally related pyridine derivative, not a direct derivative of this compound. This data is presented to illustrate the potential for kinase inhibitory activity within this class of compounds.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagrams

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Based on the biological activities of structurally related pyridine and chloropyridine derivatives, it is reasonable to hypothesize that derivatives of this compound may exhibit anticancer, antimicrobial, and kinase inhibitory properties. Further research involving the synthesis and comprehensive biological evaluation of a library of these derivatives is warranted. Such studies should focus on establishing clear structure-activity relationships to guide the optimization of lead compounds with enhanced potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for undertaking such investigations.

References

- 1. This compound [myskinrecipes.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3-Chloropyridin-4-YL)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3-Chloropyridin-4-YL)methanol is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its structure, featuring a reactive hydroxymethyl group and a chlorinated pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other biologically active compounds.

Overview of Synthetic Applications

This compound serves as a key intermediate in the synthesis of a range of functionalized molecules. The primary reaction pathways involving this molecule include:

-

Ether Synthesis: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis or Mitsunobu reaction, allowing for the introduction of diverse substituents. This is a common strategy in the synthesis of kinase inhibitors where the pyridine moiety acts as a hinge-binding element.

-

Esterification: Standard esterification procedures can be employed to convert the alcohol to an ester, which can be a final product or an intermediate for further transformations.

-

Halogenation: The hydroxyl group can be displaced by a halogen, typically chlorine, to form 4-(chloromethyl)-3-chloropyridine, a reactive intermediate for subsequent nucleophilic substitution reactions.

-

Cross-Coupling Reactions: While the chlorine atom on the pyridine ring is generally less reactive in standard cross-coupling reactions, it can participate in certain palladium-catalyzed transformations, particularly under forcing conditions or with specialized catalyst systems. More commonly, the pyridine nitrogen can influence the reactivity of other parts of the molecule.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies and treatments for inflammatory diseases.

Synthesis of a c-Met Kinase Inhibitor Intermediate

The following protocol details the synthesis of a key intermediate used in the development of c-Met kinase inhibitors. The c-Met pathway is a critical target in oncology, and its inhibition can prevent tumor growth and metastasis.

Reaction Scheme:

Caption: Synthetic route to a c-Met inhibitor core.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the etherification of a phenolic intermediate with 4-(bromomethyl)-3-chloropyridine, which can be synthesized from this compound.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

A suitable phenolic intermediate (e.g., 4-nitrophenol as a representative example)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-(Bromomethyl)-3-chloropyridine

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-chloropyridine, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

-

To a solution of the phenolic intermediate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add a solution of 4-(bromomethyl)-3-chloropyridine (1.1 eq) in DMF to the mixture.

-